Lead optimization often fails due to poor ADME from high basicity and metabolic oxidation. This building block introduces a geminal trifluoromethyl/hydroxyl group on a cyclohexane core to: • Reduce amine pKa, enhancing CNS permeability • Increase logP while blocking metabolic hotspots • Provide a rigid scaffold for kinase inhibitor binding pockets. Shown to enable low-nanomolar BTK inhibitor potency. In stock for global shipping.
4-Amino-1-(trifluoromethyl)cyclohexan-1-ol is a saturated carbocyclic building block designed for incorporation into drug candidates and advanced chemical scaffolds. Its primary function is to introduce a geminal trifluoromethyl and hydroxyl group onto a cyclohexane ring, a modification that systematically alters key molecular properties. The presence of the highly electronegative trifluoromethyl (CF3) group serves to modulate the basicity (pKa) of the distal amino group, increase lipophilicity (LogP), and block potential sites of metabolic oxidation, thereby influencing the compound's pharmacokinetic and pharmacodynamic profile. [REFS-1, REFS-2] This strategic combination of effects makes it a valuable tool for medicinal chemists during lead optimization.
Substituting this compound with a non-fluorinated analog, such as 4-aminocyclohexanol, is not a viable cost-saving or simplification strategy in a targeted synthesis campaign. The absence of the trifluoromethyl group leads to a precursor with fundamentally different electronic and steric properties. This results in a final molecule with a significantly higher amine pKa and lower lipophilicity, which can compromise cell permeability and lead to unintended ligand-receptor interactions or altered absorption, distribution, metabolism, and excretion (ADME) profiles. [1] Furthermore, the CF3 group often serves as a metabolic shield; its removal can expose the scaffold to rapid enzymatic degradation, drastically reducing the half-life and potential efficacy of the final active compound. [2]
In the development of novel Bruton's tyrosine kinase (BTK) inhibitors for B-cell malignancies, the incorporation of the (1r,4r)-4-amino-1-(trifluoromethyl)cyclohexan-1-ol moiety was a key structural feature. [1] Patent literature demonstrates that BTK inhibitors synthesized with this building block achieved significantly higher potency compared to analogs lacking the trifluoromethyl group. The specific stereochemistry and electronic influence of the CF3 group are critical for optimal binding in the kinase active site. [REFS-1, REFS-2]
| Evidence Dimension | BTK Enzyme Inhibition (IC50) |
| Target Compound Data | IC50 values in the low nanomolar range (e.g., < 5 nM) for final compounds containing the moiety. |
| Comparator Or Baseline | Non-fluorinated or alternative analogs showing significantly lower potency (e.g., > 50 nM). |
| Quantified Difference | >10-fold increase in potency. |
| Conditions | In vitro BTK enzymatic assay as described in patent literature for oncology drug discovery programs. [<a href="https://patents.google.com/patent/WO2014078423A1/en" target="_blank">1</a>] |
This potency increase is crucial for developing effective therapeutics with a wider therapeutic window and potentially lower dose requirements.
The electron-withdrawing nature of the trifluoromethyl group, even when separated by several sigma bonds, significantly reduces the basicity of the primary amine. [1] This lowers the pKa compared to its non-fluorinated counterpart, 4-aminocyclohexanol. A lower pKa reduces the likelihood of protonation at physiological pH, which can decrease unwanted interactions with acidic phospholipids and improve a drug candidate's overall permeability and oral absorption profile. [2]
| Evidence Dimension | Amine Basicity (pKa) |
| Target Compound Data | Estimated pKa ≈ 9.1 - 9.4 |
| Comparator Or Baseline | 4-aminocyclohexanol, pKa ≈ 10.3 |
| Quantified Difference | Reduction of ~1.0 pKa unit. |
| Conditions | Standard aqueous conditions. Data based on computational predictions and established effects of γ-trifluoromethyl substitution on amine basicity. [REFS-1, REFS-2] |
Procuring this building block allows for precise control over a critical physicochemical parameter, helping to avoid issues of poor absorption or off-target ionic interactions common with more basic amines.
The trifluoromethyl group is exceptionally resistant to oxidative metabolism by Cytochrome P450 (CYP) enzymes due to the high strength of the C-F bond. [1] When used to replace a metabolically labile group (like a methyl or unprotected C-H bond) on a cyclohexyl ring, it can act as a 'metabolic shield'. This prevents hydroxylation at or near the point of attachment, a common route of drug inactivation. Studies on various scaffolds show that trifluoromethyl substitution provides a protective effect, reducing the number of metabolic products and increasing the compound's half-life in microsomal stability assays. [2]
| Evidence Dimension | In Vitro Metabolic Products |
| Target Compound Data | Final compounds with the CF3-cyclohexyl moiety show fewer metabolic products. |
| Comparator Or Baseline | Analogs with a methyl-cyclohexyl or unsubstituted cyclohexyl group often show multiple monohydroxylated metabolites. |
| Quantified Difference | Up to a 50% or greater reduction in the number of observed primary metabolites in comparable systems. [<a href="https://www.ncbi.nlm.nih.gov/pubmed/25019567" target="_blank">2</a>] |
| Conditions | Standard in vitro liver microsomal stability assays (e.g., human or monkey liver microsomes). |
Using this building block is a proactive strategy to design drug candidates with improved metabolic stability and longer in vivo half-lives, reducing the risk of costly failures in later-stage development.
This building block is the right choice for kinase inhibitor programs where high potency is essential and where the cyclohexyl moiety can serve as a vector to exit a binding pocket. The demonstrated success in developing potent BTK inhibitors indicates its utility for achieving low-nanomolar activity by providing a rigid scaffold with favorable electronic properties for strong target engagement. [1]
For central nervous system (CNS) drug candidates, balancing lipophilicity, pKa, and metabolic stability is critical for crossing the blood-brain barrier. The controlled increase in lipophilicity and decrease in basicity offered by this compound make it a strategic precursor for tuning the ADME properties required for effective CNS penetration and target engagement.
In development programs where initial leads suffer from rapid clearance due to oxidative metabolism on a carbocyclic ring, this compound serves as a direct solution. Incorporating it can block known metabolic 'hotspots,' thereby increasing the half-life and oral exposure of the drug candidate, justifying its use over a more metabolically vulnerable, non-fluorinated precursor. [2]